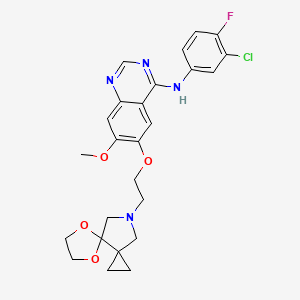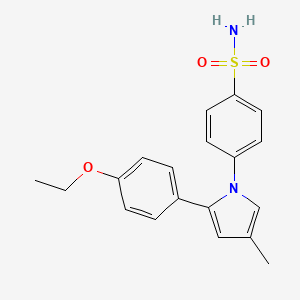
Apricoxib
概要
説明
Apricoxib is a novel, selective COX-2 inhibitor . It has been used in trials studying the treatment and prevention of Lung Cancer, Breast Cancer, Pancreatic Cancer, Non Small Cell Lung Cancer, and Metastatic Pancreatic Cancer .
Synthesis Analysis
An efficient synthesis of apricoxib was developed using copper catalyzed homoallylic ketone formation from methyl 4-ethoxybenzoate followed by ozonolysis to an aldehyde, and condensation with sulfanilamide .Molecular Structure Analysis
Apricoxib has a molecular formula of C19H20N2O3S . Its average mass is 356.439 Da and its monoisotopic mass is 356.119476 Da .Chemical Reactions Analysis
Apricoxib is a COX-2 inhibitor which is intended to improve standard therapy response in molecularly-defined models of pancreatic cancer . It has shown significant antitumor effects in xenograft models of lung and colorectal cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of Apricoxib include a density of 1.2±0.1 g/cm3, boiling point of 555.3±60.0 °C at 760 mmHg, and a flash point of 289.6±32.9 °C . It also has a molar refractivity of 99.1±0.5 cm3 and a polar surface area of 83 Å2 .科学的研究の応用
1. Pancreatic Cancer Treatment
- Application Summary: Apricoxib, a novel COX-2 inhibitor, has been found to significantly enhance the efficacy of gemcitabine/erlotinib, a standard therapy for pancreatic cancer. This is particularly effective in tumors with elevated COX-2 activity .
- Methods of Application: In the study, human pancreatic cell lines were evaluated both in vitro and in vivo for response to apricoxib in combination with standard-of-care therapy (gemcitabine + erlotinib). The tumor tissue underwent post-treatment analysis for cell proliferation, viability, and EMT phenotype. Vascular parameters were also determined .
- Results: Apricoxib was found to robustly reverse EMT and augment standard therapy without reducing microvessel density. It was only effective at reducing tumor growth and metastasis in tumors with elevated COX-2 activity .
2. Potentiating the Efficacy of Vascular Endothelial Growth Factor Blockade
- Application Summary: Apricoxib has been shown to potentiate the efficacy of vascular endothelial growth factor (VEGF) blockade, promoting an immune landscape that might facilitate immune activation .
- Methods of Application: The study involved evaluating the efficacy of COX-2 inhibition and VEGF blockade in preclinical models of pancreatic ductal adenocarcinoma (PDA). The combination therapy was found to be more effective in limiting tumor growth and metastasis than single-agent therapy .
- Results: The combination therapy reversed anti-VEGF–induced epithelial–mesenchymal transition and collagen deposition and altered the immune landscape by increasing tumor-associated CD8 + T cells while reducing FoxP3 + T cells and FasL expression on the tumor endothelium .
3. Non-Small-Cell Lung Cancer Treatment
- Application Summary: Apricoxib has been studied in clinical trials for non-small-cell lung cancer . It was investigated as a strategy to augment the efficacy of other drugs .
- Methods of Application: In a randomized, double-blind, placebo-controlled, multicenter phase II study, the efficacy and safety of Apricoxib in combination with either Docetaxel or Pemetrexed were evaluated in patients with biomarker-selected non-small-cell lung cancer .
4. Colorectal Cancer Treatment
- Application Summary: Apricoxib has shown significant antitumor effects in xenograft models of colorectal cancer and seems more potent than previous COX-2 inhibitors .
5. Lung Cancer Treatment
- Application Summary: Apricoxib has been studied in clinical trials for lung cancer . It was investigated as a strategy to augment the efficacy of other drugs .
- Methods of Application: In a randomized, double-blind, placebo-controlled, multicenter phase II study, the efficacy and safety of Apricoxib in combination with either Docetaxel or Pemetrexed were evaluated in patients with biomarker-selected non-small-cell lung cancer .
- Results: No improvement in progression-free survival (PFS) was seen with Apricoxib versus placebo. The median PFS for the control arm was 97 days (95% CI, 52 to 193 days) versus 85 days (95% CI, 67 to 142 days) for the experimental arm . Apricoxib did not improve PFS, despite biomarker-driven patient selection .
6. Musculoskeletal Pain Relief
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMITOKKUMVWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173502 | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apricoxib | |
CAS RN |
197904-84-0 | |
| Record name | Apricoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


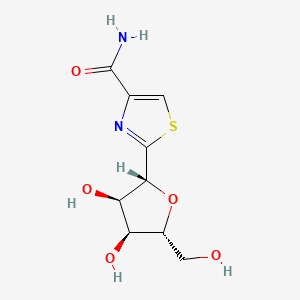
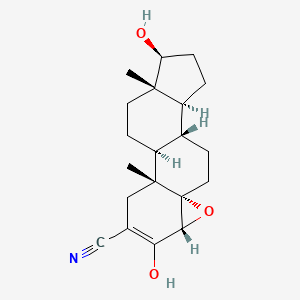

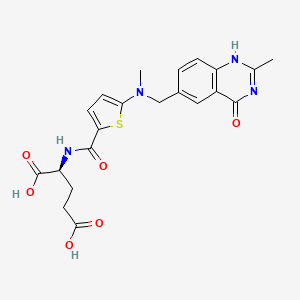
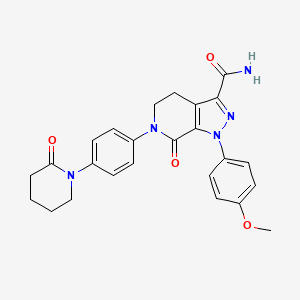
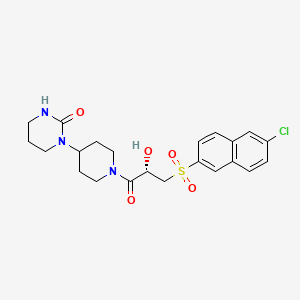
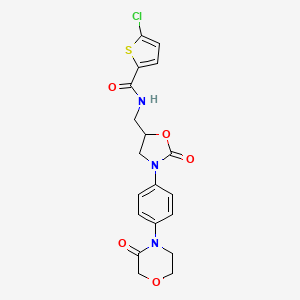

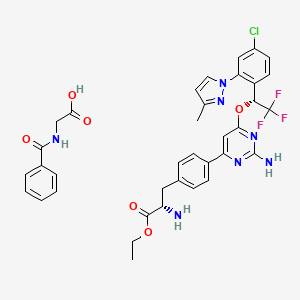

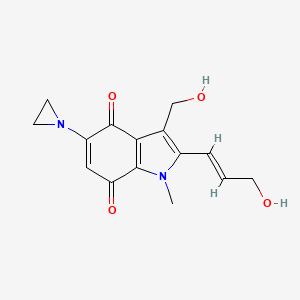
![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)
